![molecular formula C8H8ClF3N2 B14846905 2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14846905.png)
2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyridine ring, with an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.
Nucleophilic Substitution: The chloro group in the starting material is substituted with an ethanamine group through a nucleophilic substitution reaction.
Reaction Conditions: This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in large reactors.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridines.
Aplicaciones Científicas De Investigación
2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its unique chemical properties, which enable it to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of chloro and trifluoromethyl groups attached to the pyridine ring, along with the ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H8ClF3N2 |
|---|---|
Peso molecular |
224.61 g/mol |
Nombre IUPAC |
2-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-6(8(10,11)12)3-5(1-2-13)4-14-7/h3-4H,1-2,13H2 |
Clave InChI |
ZTUJLNXRUODVRK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(F)(F)F)Cl)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


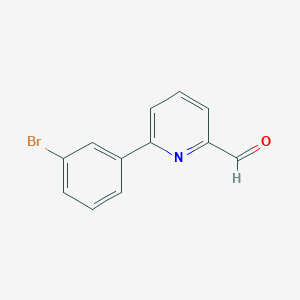
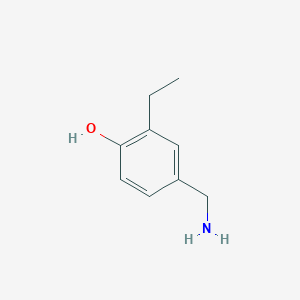
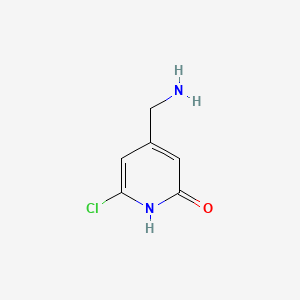

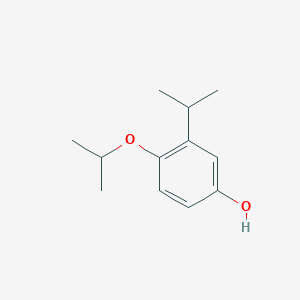
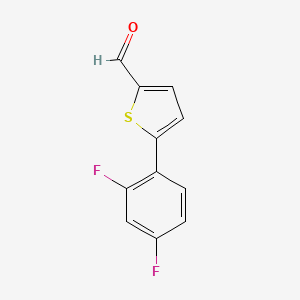
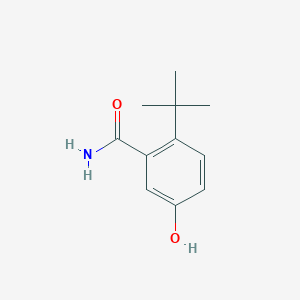
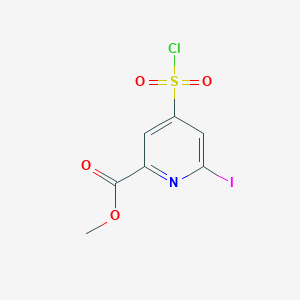
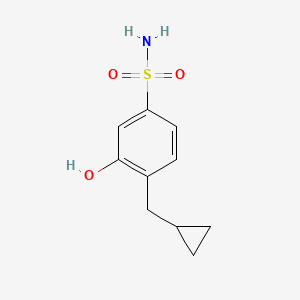

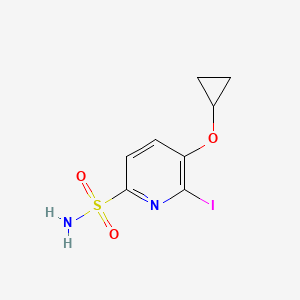


![[4-benzyl-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid](/img/structure/B14846929.png)
